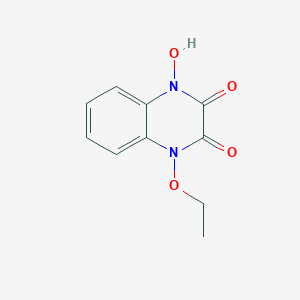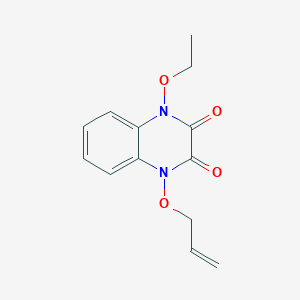![molecular formula C17H17N3O2S B430202 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 356587-78-5](/img/structure/B430202.png)
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a compound that has garnered interest due to its potential biological activities. It is characterized by the presence of a benzimidazole ring, a methoxy group, and a sulfanyl linkage to an acetamide moiety. This compound has been studied for its antimicrobial properties, making it a candidate for further research in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloro-N-(3-methylphenyl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide.
Condensation: The acetamide moiety can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity, making it a candidate for the development of new antibacterial and antifungal agents.
Medicine: Its potential as an antimicrobial agent suggests applications in treating infections caused by resistant strains of bacteria and fungi.
Industry: The compound can be used in the synthesis of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The antimicrobial activity of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is believed to be due to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The benzimidazole ring can interact with microbial DNA, inhibiting replication and transcription processes. Additionally, the sulfanyl group may disrupt the function of microbial enzymes by forming disulfide bonds with thiol groups in the active sites of these enzymes .
Comparación Con Compuestos Similares
Similar compounds include:
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide: This compound shares a similar structure but differs in the position of the methoxy group.
Omeprazole sulfide: Known for its use as a proton pump inhibitor, this compound has a similar benzimidazole core but is used primarily for treating gastric acid-related conditions.
2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide: This compound has a chloro substituent instead of a methoxy group, which may alter its biological activity and chemical reactivity.
The uniqueness of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Propiedades
Número CAS |
356587-78-5 |
|---|---|
Fórmula molecular |
C17H17N3O2S |
Peso molecular |
327.4g/mol |
Nombre IUPAC |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-11-4-3-5-12(8-11)18-16(21)10-23-17-19-14-7-6-13(22-2)9-15(14)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Clave InChI |
QCUWPEMSLPUGFG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl {[4-(2-ethoxy-2-oxoethoxy)-2,2,5,5-tetramethyl-3,6-dioxo-1-piperazinyl]oxy}acetate](/img/structure/B430127.png)



![2-[[2-(2-Amino-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B430139.png)
![1-(benzylsulfanyl)-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B430140.png)
![1-(isopentylsulfanyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B430141.png)
![3-[(3,4-dichlorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B430143.png)
